molecular formula C19H16ClFN2O3S B3010289 3-((2-chloro-4-fluorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one CAS No. 899743-87-4

3-((2-chloro-4-fluorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one

Cat. No. B3010289
CAS RN: 899743-87-4
M. Wt: 406.86
InChI Key: OGNLXEFDURJYOP-UHFFFAOYSA-N
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Description

The compound "3-((2-chloro-4-fluorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one" is a chemical entity that appears to be a derivative of pyrazinone with additional substituents that include a 2-chloro-4-fluorobenzyl group and a 3,4-dimethoxyphenyl group. While the papers provided do not directly discuss this compound, they do provide insights into similar structures and substituents that can help infer some of the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves cyclization reactions and the use of protecting groups. For instance, the synthesis of 4H-thieno[3,4-c]pyrazole derivatives is achieved by cyclization of 3-[(2-arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones with arylhydrazines . Similarly, the 3,4-dimethoxybenzyl group has been used as an N-protecting group for 1,2-thiazetidine 1,1-dioxides, which can be removed using DDQ . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography. For example, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative has been determined, revealing the presence of intramolecular hydrogen bonding and π-π stacking interactions . These structural features could also be present in the compound of interest due to the presence of aromatic rings and heteroatoms that can participate in similar interactions.

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the potential chemical reactions of the compound . The presence of a thioether group in the compound suggests potential reactivity towards electrophiles, as seen in thiosemicarbazide derivatives . Additionally, the presence of a pyrazinone core could imply reactivity patterns similar to triazolopyrazinones, which have been quantified using potentiometric titration .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. The presence of fluorine and chlorine substituents can influence the lipophilicity and electronic properties of the compound, as seen in the chlorophenyl and fluorobenzyl derivatives . The dimethoxybenzyl group could affect the solubility and stability of the compound . Moreover, the heterocyclic core of the compound is likely to contribute to its potential biological activities, as seen in thieno[3,4-c]pyrazole derivatives with various pharmacological activities .

Scientific Research Applications

Fluorescent Chemosensors

Salman A. Khan (2020) synthesized a compound by reacting various chemical precursors, including those related to the query compound, which demonstrated the ability to act as a fluorescent chemosensor for the detection of Fe3+ metal ions. This application is crucial in environmental monitoring and bioanalytical chemistry, offering a sensitive method to detect metal ions in various samples (Khan, 2020).

Anticancer Activity

The novel fluoro-substituted compound has been shown to possess anti-lung cancer activity. A. G. Hammam et al. (2005) synthesized a series of compounds, including derivatives similar to the query compound, that displayed significant anticancer activity against human cancer cell lines at low concentrations (Hammam et al., 2005).

Antidiabetic Agents

H. Faidallah et al. (2016) explored the synthesis of fluoropyrazolesulfonylurea and thiourea derivatives, including structures related to the query compound, as potential antidiabetic agents. Their study showed that these compounds exhibited significant antidiabetic activity, highlighting their potential as leads for future drug discovery in diabetes management (Faidallah et al., 2016).

Anticonvulsant Activity

Research by J. L. Kelley et al. (1995) on substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, compounds with a structural resemblance to the query compound, demonstrated potent anticonvulsant activity. This work contributes to the development of new anticonvulsant drugs, providing insights into the structure-activity relationship of these compounds (Kelley et al., 1995).

properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1-(3,4-dimethoxyphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3S/c1-25-16-6-5-14(10-17(16)26-2)23-8-7-22-18(19(23)24)27-11-12-3-4-13(21)9-15(12)20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNLXEFDURJYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=C(C=C(C=C3)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-chloro-4-fluorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one

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